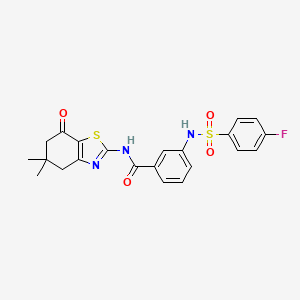
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C22H20FN3O4S2 and its molecular weight is 473.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy and mechanisms of action.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C15H18FN3O3S
- Molecular Weight : 323.39 g/mol
- CAS Number : 92491-27-5
Synthesis
The synthesis of this compound involves multiple steps typical of benzothiazole derivatives. The process often includes:
- Formation of the benzothiazole ring.
- Introduction of the sulfonamide group.
- Finalization through acylation to yield the desired benzamide structure.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
- Cell Line Tested : A549 (human lung cancer)
- Methodology : MTT assay was employed to determine cell viability.
| Compound | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| N-(5,5-dimethyl...) | 10.88 ± 0.82 | Inhibition of tyrosine kinase activity |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH assay. Compounds with similar structures demonstrated effective free radical scavenging abilities.
| Compound | IC50 (μg/mL) | Assay Type |
|---|---|---|
| N-(5,5-dimethyl...) | 37.23 ± 3.76 | DPPH Assay |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between the compound and target proteins involved in cancer pathways. The binding affinity and interaction patterns provide insights into its potential as a therapeutic agent.
Key Findings from Docking Studies:
- Target Protein : Tyrosine Kinase (PDB ID: 1M17)
- Binding Energy : The compound exhibited favorable binding energies suggesting strong interactions with the active site.
Case Studies
Several studies have explored the biological activity of related compounds:
- Sulistyowaty et al. (2020) - Investigated synthesized benzamide derivatives for their cytotoxic and antioxidant activities against A549 cells.
- Wang et al. (2021) - Focused on molecular docking to identify potential inhibitors for tyrosine kinases using similar benzothiazole derivatives.
Eigenschaften
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S2/c1-22(2)11-17-19(18(27)12-22)31-21(24-17)25-20(28)13-4-3-5-15(10-13)26-32(29,30)16-8-6-14(23)7-9-16/h3-10,26H,11-12H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQBOJAGWUGULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














